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  • Product: 2-[1-(hydroxyimino)ethyl]phenol

Core Science & Biosynthesis

Foundational

Technical Analysis: 1-(2-Hydroxyphenyl)ethanone Oxime

Structural Properties, Synthesis, and Applications in Hydrometallurgy & Pharma Executive Summary 1-(2-Hydroxyphenyl)ethanone oxime (CAS: 1196-29-8), often referred to as 2'-hydroxyacetophenone oxime , is a critical chela...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthesis, and Applications in Hydrometallurgy & Pharma

Executive Summary

1-(2-Hydroxyphenyl)ethanone oxime (CAS: 1196-29-8), often referred to as 2'-hydroxyacetophenone oxime , is a critical chelating ligand used primarily in the hydrometallurgical separation of copper and nickel. With a molecular weight of 151.16 g/mol , it serves as a foundational scaffold for the industrial "phenolic oxime" class of extractants (e.g., LIX reagents). Beyond metallurgy, recent pharmacological assays have identified it as a potential scaffold for xanthine oxidase (XOD) inhibition, relevant to hyperuricemia treatment.

This guide analyzes the physicochemical properties of the compound, with a specific focus on how its molecular weight dictates stoichiometric precision in solvent extraction (SX) workflows and synthetic protocols.

Part 1: Physicochemical Profile[1]

The precise molecular weight is the constant upon which all molarity and loading capacity calculations rely. In solvent extraction, the "strength" of an extractant is often defined by its molar concentration in the organic phase; errors in mass-to-mole conversion here lead to inefficient metal recovery.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name (E)-1-(2-hydroxyphenyl)ethanone oxime
Common Synonyms 2'-Hydroxyacetophenone oxime; o-Hydroxyacetophenone oxime
CAS Registry Number 1196-29-8 (General), 54582-22-8 ((E)-isomer)
Molecular Formula

Molecular Weight 151.16 g/mol
Exact Mass 151.0633 Da
Physical State Yellow to brown crystalline solid
Melting Point 113–115 °C
Solubility Soluble in ethanol, chloroform, toluene; Insoluble in water
pKa ~9–10 (Phenolic proton), ~12 (Oxime proton)

Part 2: The Criticality of Molecular Weight in Applications

Stoichiometry in Solvent Extraction (SX)

In industrial copper extraction, the ligand (


) extracts metal ions (

) via a cation exchange mechanism. The molecular weight of 151.16 g/mol is used to calculate the Maximum Loading Capacity of the organic phase.

The extraction equilibrium is governed by the equation:



  • Stoichiometric Ratio: 2 moles of ligand are required to extract 1 mole of Copper.

  • Calculation: To extract 1 mole of Cu (63.55 g), you theoretically require

    
     of the oxime.
    
  • Impact: If the purity or MW is miscalculated, the organic phase will either be under-loaded (wasting solvent capacity) or over-saturated (leading to precipitate formation and "crud" at the interface).

Analytical Standards

In High-Performance Liquid Chromatography (HPLC) and spectrophotometry, 1-(2-hydroxyphenyl)ethanone oxime is used as a standard to determine nickel and copper concentrations. Precise stock solution preparation relies on the exact MW to achieve the standard


 concentrations typically used in calibration curves.

Part 3: Synthesis & Reaction Mechanism[7]

The synthesis involves the condensation of 2'-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction is pH-dependent; a base (Sodium Acetate or NaOH) is required to neutralize the HCl released and shift the equilibrium toward the oxime.

Reaction Pathway

The carbonyl oxygen of the ketone is replaced by the


 group. The proximity of the phenolic 

group allows for intramolecular hydrogen bonding, stabilizing the (E)-isomer.

SynthesisPathway Reactant1 2'-Hydroxyacetophenone (MW: 136.15) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Hydroxylamine HCl (NH2OH·HCl) Reactant2->Intermediate Product 1-(2-Hydroxyphenyl) ethanone oxime (MW: 151.16) Intermediate->Product Dehydration (-H2O) Byproduct H2O + HCl Intermediate->Byproduct Base Base (NaOAc) Buffer pH ~5 Base->Intermediate Catalysis

Figure 1: Synthetic pathway for the production of 1-(2-hydroxyphenyl)ethanone oxime via condensation.

Part 4: Hydrometallurgical Mechanism (Copper/Nickel Separation)

The utility of this molecule lies in its ability to form neutral, lipophilic complexes with transition metals. The phenolic oxygen and the oxime nitrogen act as the donor atoms, forming a stable 6-membered chelate ring.

Selectivity Logic
  • Copper: Forms a complex at low pH (pH 1.5 – 2.0).

  • Nickel: Forms a complex at higher pH (pH 6.0 – 8.0).

  • Separation: By controlling the acidity of the aqueous feed, operators can extract Copper while leaving Nickel in the solution.[1]

ChelationMechanism cluster_structure Chelation Geometry Ligand 2 Ligand Molecules (2 x C8H9NO2) Complex Cu-Oxime Chelate (Organic Phase) [Cu(C8H8NO2)2] Ligand->Complex Coordination (N, O) Metal Cu2+ Ion (Aqueous Phase) Metal->Complex Extraction Protons 2 H+ Released (Acidity Increase) Complex->Protons Ion Exchange Geometry Square Planar Geometry Complex->Geometry

Figure 2: Chelation mechanism showing the 2:1 Ligand-to-Metal stoichiometry essential for extraction.

Part 5: Experimental Protocol

Protocol: Synthesis and Characterization

Objective: Synthesize high-purity 1-(2-hydroxyphenyl)ethanone oxime for analytical use.

  • Reagents:

    • 2'-Hydroxyacetophenone (13.6 g, 0.1 mol)

    • Hydroxylamine Hydrochloride (10.5 g, 0.15 mol)

    • Sodium Acetate (20 g, anhydrous)

    • Ethanol (50 mL)

    • Deionized Water (50 mL)

  • Procedure:

    • Dissolution: Dissolve hydroxylamine HCl and sodium acetate in water.

    • Addition: Add 2'-hydroxyacetophenone dissolved in ethanol to the aqueous solution.

    • Reflux: Heat the mixture at reflux (

      
      ) for 2–3 hours. The solution will turn from clear to yellow/brown.
      
    • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The oxime will precipitate as a solid.[2]

    • Filtration: Filter the solid using a Buchner funnel.

    • Recrystallization: Recrystallize from dilute ethanol to obtain needle-like crystals (MP: 113–115°C).

  • Validation (MW Confirmation):

    • Mass Spectrometry (ESI+): Expect a parent ion peak

      
       at 
      
      
      
      .
    • Gravimetric Assay: Dissolve a known mass of product in ethanol; precipitate with excess

      
      . Weigh the dried complex. The mass of the complex should correspond to the theoretical yield based on MW 151.16.
      

References

  • PubChem. (2025).[3] 1-(2-Hydroxyphenyl)ethan-1-one oxime (Compound Summary). National Library of Medicine. [Link]

  • Asian Journal of Chemistry. (1991). Reaction in Oximes of 2-Hydroxyacetophenone.[4][5][6][7][8][Link]

  • Talanta. (1979). Extraction and spectrophotometric determination of nickel with 2-hydroxyacetophenone oxime.[Link]

Sources

Exploratory

A Comparative Technical Analysis: 2'-Hydroxyacetophenone and its Oxime Derivative

Abstract The functionalization of organic molecules is a cornerstone of chemical synthesis, enabling the transformation of simple precursors into compounds with tailored properties and applications. A quintessential exam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of organic molecules is a cornerstone of chemical synthesis, enabling the transformation of simple precursors into compounds with tailored properties and applications. A quintessential example of such a transformation is the conversion of a ketone to its corresponding oxime. This technical guide provides an in-depth comparative analysis of 2'-hydroxyacetophenone and its derivative, 2'-hydroxyacetophenone oxime. We will explore the fundamental differences in their molecular structure, physicochemical properties, and spectroscopic signatures. Furthermore, this guide elucidates the mechanistic pathway of the conversion, provides validated experimental protocols, and critically examines how this single functional group modification dramatically alters the molecule's coordinating ability, transforming it from a simple aromatic ketone into a potent chelating agent for metal ions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structure-function relationship in this important class of compounds.

Molecular Structure and Physicochemical Properties

The conversion of 2'-hydroxyacetophenone to its oxime derivative introduces a nitrogen atom and a hydroxyl group in place of the carbonyl oxygen. This seemingly minor change has profound implications for the molecule's stereochemistry, polarity, and intermolecular interactions, which are reflected in their distinct physicochemical properties.

The parent compound, 2'-hydroxyacetophenone, is an aromatic ketone featuring a hydroxyl group positioned ortho to the acetyl group.[1] This ortho-arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, which influences its chemical behavior.[2] Upon conversion to the oxime, the carbonyl group is replaced by a hydroxyimino group (C=N-OH). The fundamental structural alteration is the change from a planar carbonyl carbon to an sp²-hybridized carbon double-bonded to a nitrogen atom, which can exist as E and Z stereoisomers.[3]

Caption: Chemical structures of 2'-Hydroxyacetophenone and its Oxime derivative.

The introduction of the oxime functionality significantly alters the physical properties of the molecule, as summarized in the table below.

Property2'-Hydroxyacetophenone2'-Hydroxyacetophenone OximeRationale for Difference
Molecular Formula C₈H₈O₂[4]C₈H₉NO₂[5]Addition of NHOH and loss of O.
Molecular Weight 136.15 g/mol [1][4]151.16 g/mol [5]Incorporation of a nitrogen atom and an additional hydrogen.
Physical State Liquid at room temperature[4]Crystalline Solid[3][6]The oxime's ability to form stronger intermolecular hydrogen bonds leads to a more ordered crystal lattice and a higher melting point.
Melting Point 4 - 6 °C[4]~127 °C (for a similar derivative)[6]Increased polarity and hydrogen bonding capacity significantly raise the melting point.
Key Functional Group Ketone (C=O)[1]Oxime (C=N-OH)[3]Defines the core chemical reactivity and spectroscopic signature.
Solubility Soluble in ethanol, DMSO, DMF[7]Soluble in ethanol, poorly soluble in water[3][6]Both are soluble in polar organic solvents, but the oxime's increased polarity does not overcome its H-bonding network to dissolve well in water.

Synthesis of 2'-Hydroxyacetophenone Oxime: Mechanism and Protocol

The synthesis of an oxime from a ketone is a classic condensation reaction that proceeds via a two-step nucleophilic addition-elimination mechanism. This transformation is highly efficient and serves as a reliable method for the protection or derivatization of carbonyl compounds.[3][8]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2'-hydroxyacetophenone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent addition forms an unstable carbinolamine intermediate. In the final step, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.

G start 2'-Hydroxyacetophenone + Hydroxylamine (NH2OH) intermediate Carbinolamine Intermediate (Nucleophilic Addition) start->intermediate Step 1: Attack on Carbonyl product 2'-Hydroxyacetophenone Oxime + Water (H2O) intermediate->product Step 2: Dehydration

Caption: Workflow for the synthesis of 2'-hydroxyacetophenone oxime.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the oximation of hydroxy-ketones.[6] It is designed to be self-validating, where the successful formation of a precipitate upon addition to water is a strong indicator of product formation, which is then confirmed by melting point and spectroscopic analysis.

Materials:

  • 2'-Hydroxyacetophenone (1.36 g, 0.01 mol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.76 g, 0.011 mol)

  • Ethanol (20 mL)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker and ice bath

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.36 g (0.01 mol) of 2'-hydroxyacetophenone in 20 mL of ethanol.

    • Causality: Ethanol is chosen as it effectively dissolves both the nonpolar aromatic ketone and the polar hydroxylamine salt, creating a homogeneous reaction medium.

  • Addition of Reagent: To the stirred solution, add 0.76 g (0.011 mol) of hydroxylamine hydrochloride. A slight excess of hydroxylamine is used to ensure the reaction goes to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of solvent and reactants, allowing the reaction to proceed efficiently at the boiling point of the solvent.

  • Precipitation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

    • Causality: The oxime product is significantly less soluble in water than in ethanol. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out as a solid, effectively separating it from the unreacted starting materials and the solvent.

  • Isolation and Purification: Collect the white crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~40-50 °C). The expected yield is typically high (80-90%).

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring IR and NMR spectra.

Spectroscopic Characterization: A Comparative Analysis

The structural transformation from a ketone to an oxime results in distinct and predictable changes in their respective spectra. Analyzing these differences is the most definitive method for confirming the conversion.

Technique2'-Hydroxyacetophenone2'-Hydroxyacetophenone OximeInterpretation of Difference
IR Spectroscopy Strong C=O stretch at ~1646 cm⁻¹[9]. Broad O-H stretch from the phenol.Absence of C=O stretch. Appearance of C=N stretch (~1665 cm⁻¹) and N-O stretch (~945 cm⁻¹)[3]. More complex O-H region.The disappearance of the carbonyl peak and the appearance of the imine and N-O peaks are definitive proof of oxime formation.
¹H NMR Spectroscopy Methyl singlet (-COCH₃) at ~2.6 ppm. Phenolic proton (-OH) highly deshielded at ~12.25 ppm due to H-bonding[4].Methyl singlet shifts. A new, exchangeable singlet for the oxime proton (-NOH) appears. The phenolic proton signal is retained[10].The appearance of the new -NOH proton signal and the shift of the methyl group signal confirm the new chemical environment.
¹³C NMR Spectroscopy Carbonyl carbon (C=O) signal far downfield at ~204.6 ppm[4].Absence of C=O signal. Appearance of the imine carbon (C=N) signal in the 150-160 ppm range.The dramatic upfield shift of the sp² carbon signal from the carbonyl region to the imine region is a key indicator of successful reaction.
UV-Vis Spectroscopy λmax at 213, 251 nm[7].Altered λmax values.The chromophore changes from an aromatic ketone to an aromatic oxime, which alters the energies of the n→π* and π→π* electronic transitions.

Functional Divergence: Applications in Coordination Chemistry

The most significant functional difference between 2'-hydroxyacetophenone and its oxime lies in their ability to coordinate with metal ions. The introduction of the oxime's nitrogen atom creates an additional coordination site, transforming the molecule into a powerful chelating agent.

Chelation Mechanism

2'-Hydroxyacetophenone can act as a bidentate ligand, coordinating to a metal center through its phenolic and carbonyl oxygen atoms. However, the oxime derivative is a superior chelating agent. It can act as a bidentate ligand through the phenolic oxygen and the oxime nitrogen, forming a highly stable five-membered chelate ring.[11] This enhanced coordination ability is leveraged in applications such as metal extraction, gravimetric analysis, and the development of colorimetric sensors for specific metal ions like Cu(II), Ni(II), and Co(II).[12][13]

G cluster_workflow Metal Ion Sensing Workflow prep Prepare Oxime Solution (in Ethanol) add Add Aqueous Metal Ion Sample (e.g., Cu²⁺) prep->add observe Observe Color Change (Complex Formation) add->observe quantify Quantify Absorbance (UV-Vis Spectrophotometer) observe->quantify

Caption: General workflow for colorimetric metal ion detection using the oxime derivative.

Protocol: Colorimetric Detection of Cu(II) Ions

This protocol describes a general procedure for demonstrating the chemosensing capability of 2'-hydroxyacetophenone oxime for copper(II) ions.

Materials:

  • Stock solution of 2'-hydroxyacetophenone oxime (1 mM in ethanol).

  • Stock solution of Copper(II) sulfate (CuSO₄) (1 mM in deionized water).

  • Ethanol and deionized water.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Preparation of Blank: In a cuvette, add 3 mL of a 50:50 ethanol/water solution. Use this as the blank to zero the spectrophotometer.

  • Ligand Spectrum: To a new cuvette, add 1.5 mL of the 1 mM oxime stock solution and 1.5 mL of deionized water. Mix well and record the UV-Vis spectrum from 300 to 800 nm. Note the color of the solution.

  • Chelation Reaction: To the cuvette from step 2, add a small aliquot (e.g., 50 µL) of the 1 mM CuSO₄ solution. Mix thoroughly.

    • Causality: The oxime ligand will selectively coordinate with the Cu²⁺ ions present in the solution, leading to the formation of a new metal-ligand complex.

  • Observation and Measurement: Immediately observe any visible color change in the solution. Record the UV-Vis spectrum of the new solution.

    • Self-Validation: A distinct color change (e.g., to yellow, green, or blue depending on the complex) and the appearance of a new absorption band in the visible region of the spectrum confirm the formation of the Cu(II)-oxime complex. The intensity of this new band will be proportional to the concentration of the copper ion.

Conclusion

The conversion of 2'-hydroxyacetophenone to its oxime derivative is a foundational chemical transformation that imparts significant changes to the molecule's identity and function. Structurally, a ketone is converted to an oxime, leading to a change from a liquid to a high-melting-point crystalline solid. This modification is unequivocally confirmed by spectroscopic analysis, marked by the disappearance of the carbonyl (C=O) signal and the appearance of characteristic imine (C=N) and N-O signals in IR and NMR spectra. Functionally, this transformation enhances the molecule's utility, converting it into a potent chelating agent with a heightened affinity for transition metal ions. This in-depth understanding of the differences between these two compounds is crucial for researchers leveraging them in fields ranging from synthetic chemistry to materials science and analytical sensing.

References

  • 2'-Hydroxyacetophenone . PubChem Compound Summary for CID 8375. National Center for Biotechnology Information. ([Link])

  • Electronic Supplementary Information for Claisen-Schmidt condensation reaction . The Royal Society of Chemistry. ([Link])

  • Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base . ResearchGate. ([Link])

  • 2'-Hydroxyacetophenone - SpectraBase . SpectraBase. ([Link])

  • Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone . Asian Journal of Chemistry. ([Link])

  • Showing Compound 2'-Hydroxyacetophenone (FDB010500) . FooDB. ([Link])

  • Ethanone, 2-hydroxy-1-phenyl- . NIST Chemistry WebBook. ([Link])

  • 2'-hydroxyacetophenone, 118-93-4 . The Good Scents Company. ([Link])

  • Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone . Asian Journal of Chemistry, Vol. 3, No. 2 (1991) 158–163. ([Link])

  • Potentiometric & Infrared Studies on 2'-Hydroxybenzophenone Oxime, Its Derivatives & Their Metal Chelates . Indian Journal of Chemistry, Vol. 23A, May 1984, pp. 413-415. ([Link])

  • Ethanone, 1-(2-hydroxyphenyl)- . NIST Chemistry WebBook. ([Link])

  • ¹H-NMR spectrum (400MHz; CDCl3) of procedure C . ResearchGate. ([Link])

  • 2'-Hydroxyacetophenone - Optional[FTIR] - Spectrum . SpectraBase. ([Link])

  • Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy . ResearchGate. ([Link])

  • Oxime . Wikipedia. ([Link])

  • Synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions . Rasayan Journal of Chemistry. ([Link])

  • Bivalent transition metal complexes of o-hydroxyacetophenone [N-(3-hydroxy-2-naphthoyl)] hydrazone: spectroscopic, antibacterial, antifungal activity and thermogravimetric studies . PubMed. ([Link])

  • Deoximation of keto- And aldoximes to carbonyl compounds . ResearchGate. ([Link])

  • Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy . MDPI. ([Link])

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement . PMC. ([Link])

  • Syntheses based on 2-hydroxyacetophenone.
  • Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime . Transtutors. ([Link])

  • 2'-Hydroxyacetophenone - Optional[MS (GC)] - Spectrum . SpectraBase. ([Link])

  • 1-(2-Hydroxyphenyl)ethan-1-one oxime . PubChem Compound Summary for CID 135410018. National Center for Biotechnology Information. ([Link])

  • Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. ([Link])

  • General Concepts of the Chemistry of Chelation . Chem Connections. ([Link])

  • 2-Hydroxy-acetophenone - Optional[1H NMR] - Chemical Shifts . SpectraBase. ([Link])

  • Solved Interpret the 1H NMR spectra of p-hydroxyacetophenone . Chegg.com. ([Link])

  • IR spectra of o-hydroxyacetophenone reactant . ResearchGate. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Spectrophotometric Quantitation of Copper(II) via 2'-Hydroxyacetophenone Oxime Chelation

Abstract & Scope This protocol details the synthesis and application of 2'-hydroxyacetophenone oxime (HAO) as a chromogenic chelating agent for the quantitative determination of Copper(II). Unlike commercial broad-spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the synthesis and application of 2'-hydroxyacetophenone oxime (HAO) as a chromogenic chelating agent for the quantitative determination of Copper(II). Unlike commercial broad-spectrum reagents, HAO offers a tunable specificity for Cu(II) through its phenolic-oxime bidentate ligand structure, forming a stable 1:2 (Metal:Ligand) complex.[1]

This guide is designed for pharmaceutical quality control (QC) and environmental toxicology workflows where high sensitivity and interference rejection (specifically against Ni²⁺ and Co²⁺) are required.[1]

Key Performance Indicators:

  • Linear Range: 1.0 – 15.0 µg/mL (approximate, matrix-dependent)[1]

  • Detection Limit: < 0.1 µg/mL[1][2]

  • Optimal pH: 4.0 – 5.5[1]

  • Primary Wavelength (

    
    ):  380 nm (High Sensitivity) / 655 nm (High Selectivity)
    

Scientific Principles & Mechanism

Chelation Mechanism

The reagent, 2'-hydroxyacetophenone oxime, functions as a bidentate ligand.[1] Upon deprotonation of the phenolic hydroxyl group (at pH > 3), the ligand coordinates with Cu(II) through the phenolic oxygen and the oxime nitrogen .

The resulting complex, bis(2'-hydroxyacetophenone oxime)copper(II) , is electrically neutral and highly hydrophobic, making it ideal for solvent extraction into chloroform or carbon tetrachloride, which significantly enhances sensitivity compared to aqueous measurements.[1]

Reaction Pathway


The equilibrium is pH-dependent.[1] Maintaining a pH between 4.0 and 5.5 ensures the phenolic proton is displaced by copper while preventing the precipitation of copper hydroxide (


).

ChelationMechanism Cu Cu(II) Ion (Aqueous) Complex Cu-HAO Chelate (Inner Sphere Complex) Cu->Complex Coordination Ligand 2'-Hydroxyacetophenone Oxime (HAO) Ligand->Complex Deprotonation (-H+) Extract Organic Phase (Chloroform) Complex->Extract Solvent Extraction Signal Absorbance (380 nm / 655 nm) Extract->Signal Spectrophotometry

Figure 1: Chelation and extraction workflow for Cu(II) determination.

Reagent Preparation

Note: HAO is often synthesized in-house due to the limited shelf-stability of the oxime functionality.[1]

Synthesis of 2'-Hydroxyacetophenone Oxime (HAO)

Reagents: 2'-hydroxyacetophenone (liquid), Hydroxylamine hydrochloride (


), Sodium Acetate.[1]
  • Dissolve 5.0 g of 2'-hydroxyacetophenone in 20 mL of ethanol.

  • Dissolve 5.0 g of Hydroxylamine hydrochloride and 8.0 g of Sodium Acetate in 30 mL of deionized water.

  • Mix the two solutions in a round-bottom flask.

  • Reflux for 2 hours on a water bath.

  • Cool the mixture; the oxime will crystallize.

  • Recrystallize from ethanol/water to obtain white needles (M.P. ~118-120°C).

  • Standard Reagent Solution: Prepare a 1% (w/v) solution of the purified HAO in 95% ethanol.

Standard Copper Solution (1 mg/mL)
  • Dissolve 1.000 g of high-purity copper foil or wire in minimal 1:1

    
    .
    
  • Boil gently to expel nitrogen oxides.[1]

  • Dilute to 1000 mL with deionized water.

Buffer Solution (pH 4.5)

Mix 1.0 M Sodium Acetate and 1.0 M Acetic Acid in a ratio (approx 1:1) to achieve pH 4.[1]5. Verify with a calibrated pH meter.[1]

Method Optimization & Validation

Spectral Characterization

Before running samples, the analytical wavelength must be confirmed.[1] The Cu-HAO complex exhibits two distinct bands:

  • Band A (Charge Transfer):

    
    . High molar absorptivity (
    
    
    
    ). Use for trace analysis .
  • Band B (d-d Transition):

    
    . Lower absorptivity.[3] Use for high-concentration  samples to avoid dilution errors.
    
Stoichiometry (Job's Method)

To validate the reagent quality, perform Job's Method of Continuous Variation:

  • Prepare equimolar solutions (

    
     M) of Cu(II) and HAO.
    
  • Mix in varying ratios (1:9 to 9:1) while keeping total volume constant.

  • Plot Absorbance vs. Mole Fraction.[1]

  • Result: The peak should occur at

    
    , confirming the 1:2 (M:L)  complex.[1]
    

Standard Operating Protocol (SOP)

Phase 1: Sample Preparation[1]
  • Take an aliquot of the sample solution containing 10–100 µg of Cu(II) .

  • Adjust the pH to roughly 4.0–5.0 using dilute

    
     or acetic acid.[1]
    
  • Add 5.0 mL of Acetate Buffer (pH 4.5) .

Phase 2: Complexation & Extraction[1]
  • Add 2.0 mL of 1% HAO reagent solution . A yellowish-green turbidity may appear.

  • Allow to stand for 5 minutes to ensure complete equilibrium.

  • Transfer the mixture to a separatory funnel.

  • Add 10.0 mL of Chloroform (

    
    ) .
    
  • Shake vigorously for 2 minutes. The complex will partition into the lower organic layer.

  • Allow layers to separate.[1] Collect the organic (lower) layer through anhydrous sodium sulfate (to remove water traces) into a 25 mL volumetric flask.

  • Repeat extraction with 5 mL chloroform if high accuracy is required, pooling the extracts.

  • Dilute to mark with chloroform.

Phase 3: Measurement
  • Set the spectrophotometer to 380 nm (for trace) or 655 nm (for bulk).[1]

  • Zero the instrument using a Reagent Blank (processed exactly as above but without Copper).

  • Measure Absorbance (

    
    ).
    

ProtocolWorkflow Start Sample Aliquot (10-100 µg Cu) Buffer Add Acetate Buffer (pH 4.5) Start->Buffer Reagent Add 1% HAO Reagent (Wait 5 min) Buffer->Reagent Extract Extract with Chloroform (Shake 2 min) Reagent->Extract Dry Dry over Na2SO4 Extract->Dry Measure Measure Absorbance (380 nm) Dry->Measure

Figure 2: Step-by-step extraction and measurement protocol.[1][4]

Data Analysis & Interference

Calculation

Calculate concentration using the linear regression equation from the calibration curve:



Interference Tolerance

Common ions found in pharmaceutical or environmental matrices may interfere.[1] The following limits are generally observed for this method:

Interfering IonTolerance Limit (Ratio w/w)Masking Strategy

1:50pH control (Ni complexes at pH > 6)

1:20Add slightly excess reagent

1:10Mask with Tartrate or Fluoride

1:100Minimal interference

Critical Note: If Nickel is present in high concentrations, ensure the pH is strictly kept below 5.0, as Nickel-HAO complexes begin to form and extract at pH > 5.5.[1]

References

  • Reddy, K. H., & Reddy, D. V. (1983).[1] Spectrophotometric determination of copper(II) with 2'-hydroxyacetophenone oxime. Indian Journal of Chemistry, Section A. (Generalized link to CSIR repository for verification).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical. (Standard text for Oxime-Metal chemistry).

  • Semantic Scholar Data. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. (Confirming

    
     data). 
    
  • PubChem. (n.d.).[1] 2'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information.

Sources

Application

Application Note: Synthesis of Schiff Base Derivatives from 2-[1-(hydroxyimino)ethyl]phenol

Part 1: Core Directive & Scientific Rationale Executive Summary 2-[1-(hydroxyimino)ethyl]phenol (also known as 2-hydroxyacetophenone oxime ) is a versatile scaffold in coordination chemistry and organic synthesis. While...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale

Executive Summary

2-[1-(hydroxyimino)ethyl]phenol (also known as 2-hydroxyacetophenone oxime ) is a versatile scaffold in coordination chemistry and organic synthesis. While often used directly as a metal chelator, its transformation into Schiff base derivatives requires specific synthetic strategies. Unlike simple ketones, the oxime functionality (


) does not directly condense with amines to form Schiff bases (

).

To synthesize Schiff base derivatives starting from this oxime, two distinct pathways are scientifically valid:

  • The "Amine" Pathway (Forward Synthesis): Reduction of the oxime to the primary amine [2-(1-aminoethyl)phenol], followed by condensation with an aldehyde. This preserves the ethyl-phenol scaffold on the nitrogen side of the Schiff base.

  • The "Ketone" Pathway (Reverse Synthesis): Hydrolysis of the oxime back to 2-hydroxyacetophenone, followed by condensation with a primary amine. This places the phenol scaffold on the carbon side.

This guide prioritizes the "Amine" Pathway , as it accesses a unique class of chiral phenylethylamine-based ligands valuable in asymmetric catalysis and pharmacology.

Strategic Pathway Analysis

G Figure 1: Divergent Synthetic Pathways for Schiff Base Synthesis Oxime START: 2-[1-(hydroxyimino)ethyl]phenol (Oxime Scaffold) Amine Intermediate: 2-(1-aminoethyl)phenol (Primary Amine) Oxime->Amine Reduction (Zn/HCl or H2/Pd) Ketone Intermediate: 2-Hydroxyacetophenone (Parent Ketone) Oxime->Ketone Hydrolysis (Acidic) SB_N TARGET A: N-Salicylidene Derivative (Phenol on N-side) Amine->SB_N Condensation (+ Aldehyde) SB_C TARGET B: Acetophenone Imine (Phenol on C-side) Ketone->SB_C Condensation (+ Amine)

Caption: Figure 1 illustrates the two routes. The solid blue/green line represents the value-added "Amine Pathway" detailed in this protocol.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis via the Amine Intermediate (High Value)

This protocol converts the oxime into a primary amine, creating a "tyramine-like" scaffold that can form Schiff bases with various aldehydes.

Phase 1: Reduction of Oxime to 2-(1-aminoethyl)phenol

Objective: Convert the


 group to 

. Mechanism: Catalytic hydrogenation or Dissolving Metal Reduction.

Materials:

  • Precursor: 2-[1-(hydroxyimino)ethyl]phenol (10 mmol)

  • Reductant: Zinc dust (40 mmol) and Ammonium Formate OR

    
     (50 psi) with 10% Pd/C.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Acid: Acetic Acid (if using Zn).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.51 g (10 mmol) of 2-[1-(hydroxyimino)ethyl]phenol in 30 mL of methanol in a round-bottom flask.

  • Activation (Zn Method): Add 2.6 g (40 mmol) of activated zinc dust.

  • Reduction: Add 10 mL of 4M Ammonium Formate solution (or dilute acetic acid) dropwise under vigorous stirring at

    
    .
    
    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent polymerization.
      
  • Reflux: After addition, warm to room temperature and reflux for 2–4 hours. Monitor by TLC (Mobile phase: DCM:MeOH 9:1). The oxime spot (

    
    ) should disappear; a polar amine spot (ninhydrin active) will appear near the baseline.
    
  • Work-up: Filter off the zinc residue through Celite. Concentrate the filtrate.

  • Neutralization: Basify the residue with 10% NaOH to pH 10 and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Isolation: Dry organic layer over

    
     and evaporate to yield the crude amine 2-(1-aminoethyl)phenol  as a viscous oil or low-melting solid.
    
Phase 2: Condensation to Form Schiff Base

Objective: React the newly formed amine with an aldehyde (e.g., Salicylaldehyde) to form the Schiff base.

Materials:

  • Amine: 2-(1-aminoethyl)phenol (from Phase 1).

  • Electrophile: Salicylaldehyde (1.0 equiv) or 4-Nitrobenzaldehyde.

  • Catalyst: Glacial Acetic Acid (catalytic drops).

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.37 g (10 mmol) of 2-(1-aminoethyl)phenol in 20 mL absolute ethanol.

  • Addition: Add 1.22 g (10 mmol) of Salicylaldehyde dropwise.

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Visual Check: A color change (often yellow to deep orange) indicates imine formation.

  • Crystallization: Cool the solution slowly to room temperature, then to

    
    . The Schiff base typically precipitates as crystalline needles.
    
  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DCM if necessary.

Protocol B: Synthesis via Ketone Hydrolysis (Control Pathway)

This protocol is used if the target is the "classical" Schiff base derived from the acetophenone moiety.

Step-by-Step Methodology:

  • Hydrolysis: Reflux 2-[1-(hydroxyimino)ethyl]phenol in 10% HCl for 1 hour. The oxime hydrolyzes to regenerate 2-hydroxyacetophenone .

  • Extraction: Extract the ketone with Ethyl Acetate, wash with brine, and dry.

  • Condensation: React the regenerated 2-hydroxyacetophenone with a primary amine (e.g., ethylenediamine for Salen ligands) in refluxing ethanol.

    • Note: Ketones are less reactive than aldehydes.[1] This step often requires a Dean-Stark trap to remove water and drive the equilibrium.

Part 3: Characterization & Data Analysis

Expected Spectroscopic Signatures

Verification of the Schiff base structure requires confirming the loss of the amine/carbonyl signals and the appearance of the imine bond.

TechniqueFunctional GroupExpected Signal (Shift/Frequency)Notes
FT-IR C=N (Imine)

Strong, sharp band. Distinct from C=O (

).[2]
FT-IR O-H (Phenolic)

Broad. Often intramolecularly H-bonded.
1H NMR Azomethine (-CH=N-)

Singlet (if aldehyde derived).
1H NMR Ethyl -CH-

Quartet (chiral center).
1H NMR Methyl -CH3

Doublet (coupled to methine).
13C NMR C=N Carbon

Characteristic downfield signal.
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete reductionIncrease catalyst load or switch to

(THF, reflux).
Oily Product (Phase 2) Impurities/IsomersTriturate with cold diethyl ether or hexane to induce crystallization.
Hydrolysis of Product Wet solventSchiff bases are moisture sensitive. Use anhydrous ethanol and store in a desiccator.
No Reaction (Phase 2) Steric hindranceIf using the ketone pathway, add a Lewis acid catalyst (

) or use microwave irradiation.

Part 4: References & Authority[1]

In-Text Citations & Substantiation
  • Oxime Reactivity: The hydrolysis of 2-hydroxyacetophenone oxime to its parent ketone is a documented equilibrium process, often catalyzed by acid [1].

  • Reduction Protocols: The reduction of ketoximes to primary amines using Zn/acid or catalytic hydrogenation is a foundational transformation in organic synthesis, yielding precursors for "Tyramine-type" ligands [2].

  • Schiff Base Utility: Schiff bases derived from 2-hydroxyacetophenone (and its derivatives) are critical in coordination chemistry, particularly for synthesizing Copper(II) and Nickel(II) complexes with antimicrobial properties [3].

  • Beckmann Rearrangement: Researchers must be aware that under strongly acidic conditions (e.g.,

    
    ), the oxime may undergo Beckmann rearrangement to benzoxazoles rather than hydrolysis or reduction [4].
    
Reference List
  • Asian Journal of Chemistry. "Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone." Asian J. Chem., vol. 3, no. 2, 1991.[3] Link

  • Smolecule. "2-(1-Aminoethyl)phenol | 89985-53-5." Compound Database, 2023. Link

  • Rasayan Journal of Chemistry. "Synthesis, Spectroscopic Investigation and Anti-activity Activity of Schiff Base Complexes." Rasayan J. Chem., vol. 2, no.[4][5] 2, 2009. Link

  • Catalysis Communications. "One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides." Catal.[6] Commun., vol. 49, 2014.[6] Link

Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Safety precautions regarding the handling of amines and reducing agents must be observed.

Sources

Technical Notes & Optimization

Optimization

solubility issues of 2-[1-(hydroxyimino)ethyl]phenol in ethanol vs DMSO

Topic: 2-[1-(hydroxyimino)ethyl]phenol (2'-Hydroxyacetophenone Oxime) Document ID: TS-HAPO-001 Last Updated: February 24, 2026 Department: Application Science & Technical Support Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[1-(hydroxyimino)ethyl]phenol (2'-Hydroxyacetophenone Oxime)

Document ID: TS-HAPO-001 Last Updated: February 24, 2026 Department: Application Science & Technical Support

Executive Summary

This guide addresses the solubility differentials of 2-[1-(hydroxyimino)ethyl]phenol (also known as 2'-hydroxyacetophenone oxime or HAPO ) in Ethanol versus Dimethyl Sulfoxide (DMSO).

Users frequently report difficulty dissolving this compound in ethanol despite its organic nature, or experiencing "crash-out" (precipitation) when diluting DMSO stocks into aqueous buffers. These issues are chemically grounded in the intramolecular hydrogen bonding specific to ortho-substituted phenols, which creates a pseudo-cyclic structure that resists solvation by protic solvents like ethanol but yields to strong H-bond acceptors like DMSO.

Module 1: The Solubility Matrix

The solubility behavior of HAPO is dictated by the competition between Intramolecular forces (within the molecule) and Intermolecular forces (between molecule and solvent).

Comparative Solubility Data
FeatureEthanol (EtOH) DMSO Aqueous Buffer (PBS/Media)
Solubility Rating Moderate to Low (< 15 mg/mL)*High (> 25 mg/mL) Very Low (< 0.1 mg/mL)
Solvation Mechanism Weak disruption of internal H-bonds.Strong disruption via S=O acceptor.Hydrophobic exclusion.
Primary Risk Crystallization at low temps; Hydrolysis.Hygroscopicity (water uptake); Freeze/Thaw precipitation.Immediate precipitation ("Crash-out").
Recommended Use Short-term synthesis; recrystallization.Long-term storage (Stocks); Biological assays. Final assay medium only (at <1% DMSO).

*Note: Solubility limits are estimates based on structural analogs (2'-hydroxyacetophenone). Actual saturation points vary by purity and temperature.

The "Ortho-Effect" Mechanism

The defining feature of this molecule is the Intramolecular Hydrogen Bond between the phenolic hydroxyl (-OH) and the oxime nitrogen (=N-OH). This forms a stable 6-membered chelate ring.

  • In Ethanol (Protic): The solvent must compete with this internal bond to solvate the molecule. Because the internal bond is thermodynamically stable, ethanol often fails to fully solvate the molecule at high concentrations, leading to lower solubility.

  • In DMSO (Aprotic, Polar): DMSO is a powerful Hydrogen Bond Acceptor (Lewis Base). It effectively "attacks" the phenolic proton, breaking the intramolecular ring and forming a strong solvation shell.

SolvationMechanism cluster_0 Solvent Interaction Molecule 2-[1-(hydroxyimino)ethyl]phenol (Closed Ring State) Ethanol Ethanol (Weak Competitor) Molecule->Ethanol Resists Solvation (Intramolecular Bond Dominates) DMSO DMSO (Strong Acceptor) Molecule->DMSO Disrupts Internal Bond (S=O attacks Phenolic H) Solvated Solvated Species (Open Conformation) DMSO->Solvated Forms Stable Complex

Figure 1: Solvation Competition. DMSO successfully disrupts the stable intramolecular hydrogen bond, whereas Ethanol struggles to compete, resulting in lower solubility.

Module 2: Troubleshooting Guide
Issue 1: "The compound won't dissolve completely in Ethanol."

Diagnosis: The intramolecular H-bond is preventing the ethanol from penetrating the crystal lattice. Corrective Protocol:

  • Sonicate: Use an ultrasonic bath at 40 kHz for 10-15 minutes. Mechanical energy helps break the lattice.

  • Heat (Gentle): Warm the solution to 40°C. Warning: Do not exceed 50°C as oximes can undergo thermal degradation or rearrangement (Beckmann rearrangement) at high temperatures.

  • Switch Solvent: If the experiment allows, switch to DMSO or DMF. If Ethanol is mandatory, add 5-10% DMSO as a co-solvent to initiate dissolution.

Issue 2: "My solution precipitates when I add the DMSO stock to cell culture media."

Diagnosis: This is the "Solvent Shock" or "Crash-out" effect.[1] When a hydrophobic molecule in DMSO is suddenly exposed to water, the DMSO rapidly mixes with the water (exothermic), leaving the molecule stranded without a solvation shell. Corrective Protocol (The Intermediate Step): Do not pipette 100% DMSO stock directly into 10 mL of media.

  • Prepare Stock: 100 mM in pure DMSO.

  • Intermediate Dilution: Dilute stock 1:10 in a "transition solvent" (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible) to create a 10 mM working solution.

  • Final Dilution: Add the working solution dropwise to the vortexing media.

  • Carrier Protein: Ensure your media contains serum (FBS) or BSA (0.1%). Albumin acts as a carrier for lipophilic small molecules, preventing precipitation.

Issue 3: "The compound degrades over time in solution."

Diagnosis: Oximes are susceptible to hydrolysis back to the ketone (2'-hydroxyacetophenone), especially in acidic or protic environments. Stability Rules:

  • Avoid Acidic Ethanol: Ethanol can become slightly acidic over time (oxidizing to acetic acid). This accelerates hydrolysis.

  • DMSO Hygroscopicity: DMSO absorbs water from the air. Wet DMSO + long storage = hydrolysis.

  • Storage: Store DMSO stocks in aliquots at -20°C. Use anhydrous DMSO and seal with parafilm.

Module 3: Experimental Workflows
Standardized Solubilization Protocol

Use this logic flow to ensure consistent dosing in biological assays.

DilutionWorkflow Solid Solid HAPO (Powder) Stock Master Stock (100 mM in Anhydrous DMSO) Solid->Stock Dissolve & Vortex QC Visual Check: Clear? No Crystals? Stock->QC QC->Stock No: Sonicate/Warm Working Working Solution (1000x of Final Conc) Solvent: DMSO QC->Working Yes: Dilute Media Assay Media (Pre-warmed 37°C + Serum) Working->Media Dropwise Addition while Vortexing Final Final Assay Plate (< 0.5% DMSO) Media->Final Dispense

Figure 2: Step-by-step dilution workflow to prevent precipitation (crash-out).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the ethanol solution at -20°C? A: It is risky. HAPO has a tendency to crystallize out of ethanol at low temperatures due to its high crystallinity and lower solubility in cold protic solvents. DMSO stocks are preferred for cold storage, provided they are sealed against moisture.

Q: Why does the solution turn yellow? A: Phenolic oximes can form phenolate anions in basic conditions or complex with trace metal ions (like Iron), often resulting in a yellow or orange color. Ensure your buffers are pH neutral and use high-grade solvents free of metal contaminants.

Q: Is the oxime stable in PBS? A: Only for the duration of a typical assay (24-48 hours). For long-term storage, the compound must be kept in an organic solvent (DMSO).[2] In aqueous PBS, slow hydrolysis to the ketone will occur.

References
  • PubChem. (2025).[3] 2'-Hydroxyacetophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses oxime stability mechanisms). Retrieved from [Link]

  • ResearchGate. (2014). Discussions on DMSO to Aqueous Dilution Precipitation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 2'-hydroxyacetophenone oxime vs ketone precursor

An In-Depth Guide to FTIR Analysis: Differentiating 2'-Hydroxyacetophenone Oxime from its Ketone Precursor For researchers engaged in the synthesis of novel chemical entities, the ability to accurately monitor reaction p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to FTIR Analysis: Differentiating 2'-Hydroxyacetophenone Oxime from its Ketone Precursor

For researchers engaged in the synthesis of novel chemical entities, the ability to accurately monitor reaction progress and confirm product identity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of 2'-hydroxyacetophenone and its derivative, 2'-hydroxyacetophenone oxime, offering field-proven insights into the key spectral changes that validate this common chemical transformation.

The conversion of a ketone to an oxime is a fundamental reaction in organic synthesis, often serving as a pathway to amides (via Beckmann rearrangement), amines, or as a method for protecting the carbonyl group. The reaction involves the condensation of a ketone with hydroxylamine, replacing the carbon-oxygen double bond (C=O) with a carbon-nitrogen double bond (C=NOH). This functional group interchange introduces distinct vibrational modes that are easily distinguishable by FTIR, making it an ideal tool for reaction monitoring.

Core Spectral Differences: A Comparative Overview

The most definitive evidence of the conversion of 2'-hydroxyacetophenone to its oxime is the disappearance of the ketone's strong carbonyl (C=O) stretch and the concurrent appearance of the oxime's characteristic imine (C=N) and N-O stretching vibrations. The intramolecular hydrogen bonding present in both molecules, originating from the ortho-hydroxyl group, significantly influences the position and shape of key absorption bands.

Functional GroupVibrational Mode2'-Hydroxyacetophenone (Precursor) Wavenumber (cm⁻¹)2'-Hydroxyacetophenone Oxime (Product) Wavenumber (cm⁻¹)Key Observation
Carbonyl C=O Stretch~1646 [1]Absent Disappearance: The most critical indicator of a complete reaction.
Imine C=N StretchAbsent~1665 [2]Appearance: Confirms the formation of the oxime functional group.
N-O Bond N-O StretchAbsent~945 [2]Appearance: Secondary confirmation of oxime formation.
Hydroxyl O-H StretchBroad band (~3200-2500)Complex broad band (~3450-3000)Shift & Change in Shape: The band becomes more complex due to the presence of both phenolic and oxime -OH groups.[3][4]
Phenolic C-O C-O Stretch~1302[1]~1230-1250Shift: The environment of the phenolic C-O bond changes upon oximation.

Expert Interpretation: The Causality Behind Spectral Shifts

Understanding why these changes occur is crucial for confident spectral interpretation.

  • Disappearance of the Carbonyl (C=O) Peak: The carbonyl group possesses a large dipole moment, resulting in a characteristically strong and sharp absorption band. In 2'-hydroxyacetophenone, this peak is found at a lower-than-usual wavenumber (~1646 cm⁻¹) due to intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O bond.[1] The complete disappearance of this intense peak is unequivocal proof that the ketone has been consumed.

  • Appearance of the Imine (C=N) and N-O Peaks: The formation of the oxime introduces the C=N and N-O bonds. The C=N stretching vibration appears in a similar region to the original C=O stretch but is generally less intense.[2] Its appearance, coupled with a new band in the fingerprint region around 945 cm⁻¹ corresponding to the N-O stretch, provides a dual-confirmation of the product's identity.[2]

  • Evolution of the O-H Stretching Region: This region provides nuanced information. In the 2'-hydroxyacetophenone precursor, a single, very broad O-H stretch is observed, a hallmark of the strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. Upon forming the oxime, this hydrogen bond persists, now between the phenol and the oxime's nitrogen. However, a new hydroxyl group (from the N-OH) is introduced. This results in a more complex, and often differently shaped, broad absorption band representing the overlapping vibrations of both the phenolic and oxime O-H groups.[3][4]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following protocols for synthesis and analysis are recommended.

Protocol 1: Synthesis of 2'-Hydroxyacetophenone Oxime

This procedure is a standard method for the synthesis of ketoximes.[2][5]

Materials:

  • 2'-Hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 2'-hydroxyacetophenone in 20 mL of ethanol.

  • In a separate beaker, prepare a solution by dissolving 1.04 g (15 mmol) of hydroxylamine hydrochloride and 1.2 g (15 mmol) of sodium acetate in 10 mL of deionized water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone in the round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with gentle stirring for 1-2 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 100 mL of cold deionized water while stirring.

  • The product, 2'-hydroxyacetophenone oxime, will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water and allow it to air dry.

  • For higher purity, the product can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.

Protocol 2: FTIR Sample Analysis

This protocol outlines the standard procedure for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Instrumentation & Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Kimwipes and Isopropanol

  • Solid samples of 2'-hydroxyacetophenone and the synthesized 2'-hydroxyacetophenone oxime

Procedure:

  • Background Collection: Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol. Record a background spectrum. This accounts for any ambient atmospheric interference (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the 2'-hydroxyacetophenone precursor onto the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol before analyzing the next sample.

  • Repeat for Product: Repeat steps 2-5 for the synthesized 2'-hydroxyacetophenone oxime product.

  • Data Analysis: Compare the two spectra, labeling the key peaks corresponding to the C=O, C=N, N-O, and O-H functional groups. Note the disappearance and appearance of the characteristic bands as outlined in the guide.

Visualizing the Transformation

To further clarify the process, the following diagrams illustrate the workflow and the logical basis of the spectral analysis.

G cluster_0 Synthesis cluster_1 Analysis Ketone 2'-Hydroxyacetophenone Reagents NH2OH·HCl, Base Ethanol/Water Reflux Heat under Reflux Reagents->Reflux Workup Precipitation & Filtration Reflux->Workup Product Crude Oxime Product Workup->Product FTIR FTIR Spectroscopy Product->FTIR Comparison Compare Spectra FTIR->Comparison

Caption: Experimental workflow for synthesis and FTIR analysis.

G cluster_changes Key Spectral Changes Start Analyze Precursor Spectrum (2'-Hydroxyacetophenone) Disappear C=O Stretch Disappears (~1646 cm⁻¹) Start->Disappear Reaction Occurs End Confirm Product Spectrum (2'-Hydroxyacetophenone Oxime) Appear_CN C=N Stretch Appears (~1665 cm⁻¹) Disappear->Appear_CN Appear_NO N-O Stretch Appears (~945 cm⁻¹) Appear_CN->Appear_NO Appear_NO->End Confirmation

Caption: Logical flow of key FTIR spectral changes during oximation.

Conclusion

FTIR spectroscopy offers an unambiguous and efficient method to track the conversion of 2'-hydroxyacetophenone to 2'-hydroxyacetophenone oxime. The definitive disappearance of the strong carbonyl absorption at ~1646 cm⁻¹, combined with the emergence of the characteristic C=N (~1665 cm⁻¹) and N-O (~945 cm⁻¹) stretching bands, provides a clear and reliable spectral fingerprint for the successful synthesis of the oxime product. By understanding the underlying principles of these vibrational changes, researchers can confidently employ FTIR not only for final product verification but also for real-time reaction monitoring and kinetic studies, accelerating the pace of research and development.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]

  • Asian Journal of Chemistry. (1991, May 25). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Retrieved from [Link]

  • Bandyopadhyay, D., et al. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Just, G., & Read, G. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 47(1), 145-148. Retrieved from [Link]

  • Palm, A., & Werbin, H. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. Retrieved from [Link]

  • University of Idaho. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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